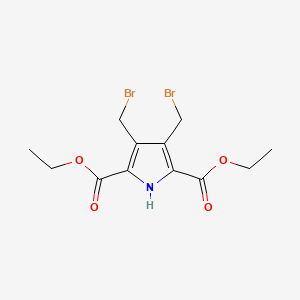
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyclohexylcarbamimidoyl group attached to a 4-methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Activation of 4-methoxybenzoic acid with DCC.
Step 2: Formation of the N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product.
化学反应分析
Types of Reactions
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, its potential anticancer activity may involve the induction of oxidative stress in tumor cells, leading to cell death.
相似化合物的比较
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
- N,N’-dicyclohexylcarbamimidoyl oxime of cyclohexanone
- N,N’-dicyclohexylcarbodimide oxime of propane-2-one
- N,N’-dicyclohexylcarbamimidoyl oxime of pyridine-4-yl ethane
These compounds share the dicyclohexylcarbamimidoyl group but differ in their additional functional groups and overall structure. The unique combination of the dicyclohexylcarbamimidoyl group with the 4-methoxybenzamide moiety in N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide contributes to its distinct chemical and biological properties .
属性
| 74074-34-3 | |
分子式 |
C21H31N3O2 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-14-12-16(13-15-19)20(25)24-21(22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3,(H2,22,23,24,25) |
InChI 键 |
IYKYYEGQHFWOAG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC(=NC2CCCCC2)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)




![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
